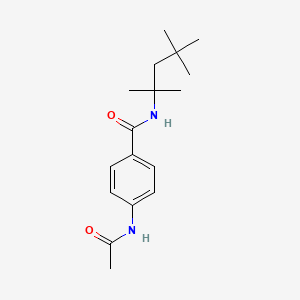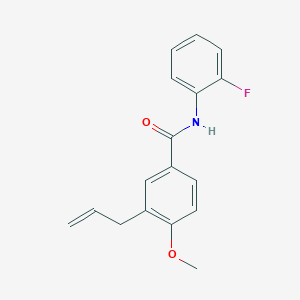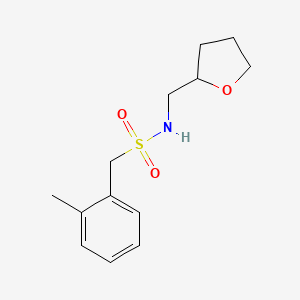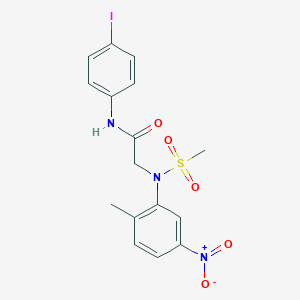![molecular formula C15H24N2O4S B4746842 N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4746842.png)
N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide
Descripción general
Descripción
N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a range of beneficial effects on the cardiovascular system, pulmonary system, and other physiological processes. In
Mecanismo De Acción
As mentioned earlier, N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide 41-2272 works by stimulating the production of cGMP. Specifically, this compound 41-2272 binds to the heme group of sGC, which activates the enzyme and increases the production of cGMP. This increase in cGMP levels leads to a range of physiological effects, including vasodilation, antiplatelet effects, and inhibition of smooth muscle cell proliferation.
Biochemical and Physiological Effects:
This compound 41-2272 has a range of biochemical and physiological effects, including vasodilation, antiplatelet effects, and inhibition of smooth muscle cell proliferation. In addition, this compound 41-2272 has been shown to improve oxygenation and reduce pulmonary hypertension in animal models. Other studies have shown that this compound 41-2272 may have neuroprotective effects, as well as potential applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide 41-2272 in lab experiments is its specificity for sGC. This specificity allows researchers to study the effects of sGC stimulation without the confounding effects of other signaling pathways. However, one limitation of using this compound 41-2272 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Direcciones Futuras
There are several potential future directions for research on N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide 41-2272. One area of interest is the potential use of this compound 41-2272 in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Other potential future directions include the development of more potent sGC stimulators, as well as the use of this compound 41-2272 in combination with other drugs for the treatment of cardiovascular and pulmonary diseases. Finally, there is also interest in further exploring the potential anti-cancer effects of this compound 41-2272.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular and pulmonary diseases. One of the primary mechanisms of action of this compound 41-2272 is its ability to stimulate the production of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule in many physiological processes. By increasing cGMP levels, this compound 41-2272 has been shown to have a range of beneficial effects on the cardiovascular system, including vasodilation, antiplatelet effects, and inhibition of smooth muscle cell proliferation. In addition, this compound 41-2272 has been shown to have beneficial effects on the pulmonary system, including improved oxygenation and reduced pulmonary hypertension.
Propiedades
IUPAC Name |
N-tert-butyl-2-[4-[ethyl(methylsulfonyl)amino]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-6-17(22(5,19)20)12-7-9-13(10-8-12)21-11-14(18)16-15(2,3)4/h7-10H,6,11H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDVJSZGPDWEPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OCC(=O)NC(C)(C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-cyclopropyl-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4746764.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B4746768.png)
![N-(4-chlorophenyl)-N'-[5-({[2-(4-methoxyphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4746779.png)

![N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B4746802.png)

![N'-[2-(4-bromo-2,6-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B4746818.png)
![3-{2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4746831.png)
![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4746838.png)
![3-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4746841.png)

![ethyl 4-amino-2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4746863.png)
![3-[(2-chlorobenzyl)thio]-5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4746869.png)
